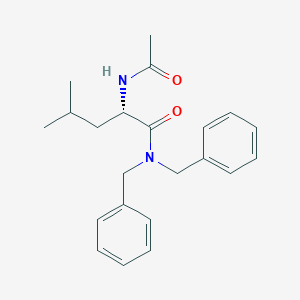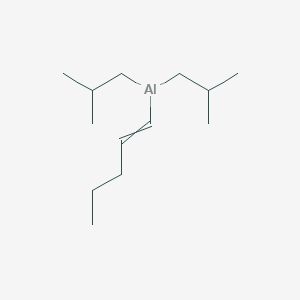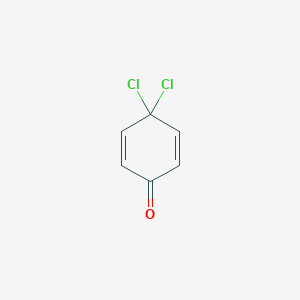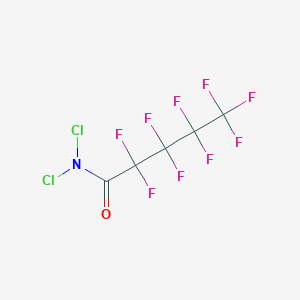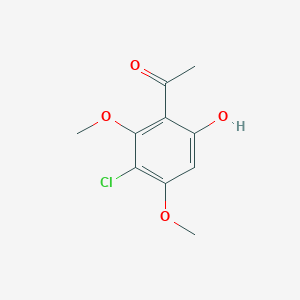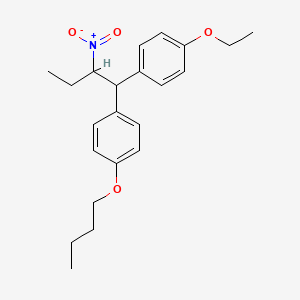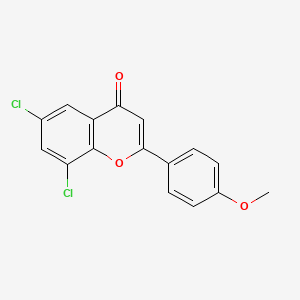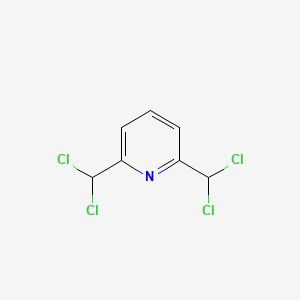
2,6-Bis(dichloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(dichloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N. It is known for its role as a building block in the synthesis of various pyridine derivatives. The compound is characterized by the presence of two dichloromethyl groups attached to the 2 and 6 positions of the pyridine ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(dichloromethyl)pyridine typically involves the chlorination of 2,6-dimethylpyridine. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloromethyl groups .
Industrial Production Methods: For industrial-scale production, the process may involve multiple steps to ensure high yield and purity. The starting material, 2,6-dimethylpyridine, is first oxidized to form 2,6-pyridinedicarboxylic acid. This intermediate is then esterified with methanol under acidic conditions to produce 2,6-pyridinedicarboxylic acid dimethyl ester. The ester is subsequently reduced to 2,6-pyridine dimethyl carbinol, which is then reacted with thionyl chloride to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,6-bis(methyl)pyridine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2,6-Bis(dichloromethyl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Bis(dichloromethyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring. This coordination forms stable complexes that can participate in various catalytic processes. The dichloromethyl groups provide additional sites for chemical modification, enhancing the compound’s versatility in synthesis .
Comparación Con Compuestos Similares
2,6-Bis(chloromethyl)pyridine: This compound is similar in structure but has chloromethyl groups instead of dichloromethyl groups.
2,6-Dimethylpyridine: The precursor for the synthesis of 2,6-Bis(dichloromethyl)pyridine, it lacks the chloromethyl groups.
2,6-Pyridinedicarboxylic Acid: An intermediate in the industrial production of this compound.
Uniqueness: this compound is unique due to its dichloromethyl groups, which provide distinct reactivity and make it a valuable intermediate for synthesizing a wide range of pyridine derivatives. Its ability to form stable metal complexes further enhances its applications in catalysis and material science .
Propiedades
Número CAS |
83684-21-3 |
|---|---|
Fórmula molecular |
C7H5Cl4N |
Peso molecular |
244.9 g/mol |
Nombre IUPAC |
2,6-bis(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-5(12-4)7(10)11/h1-3,6-7H |
Clave InChI |
OHBPGWLMNSJGGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(Cl)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


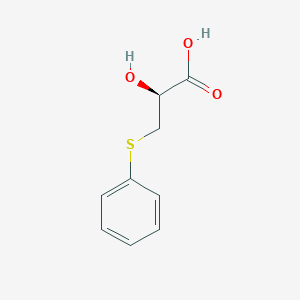
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
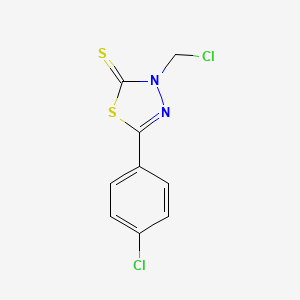
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
